MC4R Agonist Activity
Tetracosactide acetate demonstrates potent agonist activity at the human melanocortin-4 receptor (MC4R) with an EC50 of 0.65 nM, whereas the primary physiological target for corticosteroid stimulation remains the melanocortin-2 receptor (MC2R) [1]. This dual receptor engagement profile distinguishes tetracosactide from endogenous ACTH, whose MC4R activity is not quantitatively established in the same standardized assay systems. The presence of MC4R agonism at sub-nanomolar potency has implications for applications beyond adrenal stimulation, including potential modulation of energy homeostasis and neuroendocrine pathways [2].
| Evidence Dimension | MC4R agonist potency (EC50) |
|---|---|
| Target Compound Data | 0.65 nM (human MC4R) |
| Comparator Or Baseline | Endogenous ACTH (1-39): MC4R EC50 not established in comparable assay; primary target is MC2R |
| Quantified Difference | Not directly comparable; tetracosactide exhibits established sub-nanomolar MC4R potency absent from standard ACTH characterization |
| Conditions | In vitro receptor activation assay using human MC4R expressed in recombinant cell system |
Why This Matters
Procurement for melanocortin receptor research or MC4R-targeted applications requires this specific established potency value, which is not documented for full-length ACTH preparations.
- [1] MedChemExpress. Tetracosactide acetate (HY-P0060A) Product Datasheet. MC4R EC50 = 0.65 nM. View Source
- [2] KEGG DRUG: Tetracosactide acetate (D02105). Target: MC2R [HSA:4158]. View Source
